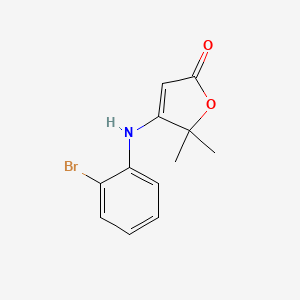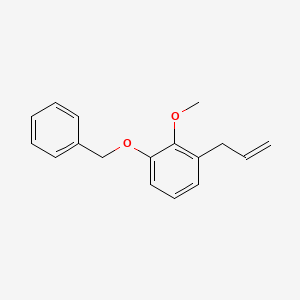
1-(Benzyloxy)-2-methoxy-3-(prop-2-en-1-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzyloxy)-2-methoxy-3-(prop-2-en-1-yl)benzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a benzyloxy group, a methoxy group, and a prop-2-en-1-yl group attached to a benzene ring
Preparation Methods
The synthesis of 1-(Benzyloxy)-2-methoxy-3-(prop-2-en-1-yl)benzene can be achieved through several synthetic routes. One common method involves the enantioselective aminomethylation of 1-(benzyloxy)propan-2-one with 4-methyl-2-(prop-2-en-1-yl)oxy]aniline in the presence of a chiral catalyst such as pseudoephedrine . This reaction is typically carried out in an aqueous medium, leading to the formation of optically pure amino keto ethers with high yields .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. The use of environmentally benign conditions, such as aqueous media, is preferred to ensure safety and cost-effectiveness .
Chemical Reactions Analysis
1-(Benzyloxy)-2-methoxy-3-(prop-2-en-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert the compound into alcohols or alkanes. Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation. Reagents like nitric acid (HNO₃), bromine (Br₂), and sulfuric acid (H₂SO₄) are commonly used.
Addition: The prop-2-en-1-yl group can participate in addition reactions, such as hydroboration-oxidation, to form alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(Benzyloxy)-2-methoxy-3-(prop-2-en-1-yl)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its functional groups allow for diverse chemical transformations.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-2-methoxy-3-(prop-2-en-1-yl)benzene involves its interaction with molecular targets and pathways. The compound’s functional groups enable it to bind to specific enzymes or receptors, modulating their activity. For example, the methoxy group can participate in hydrogen bonding, while the benzyloxy group can engage in π-π interactions with aromatic residues in proteins .
Comparison with Similar Compounds
1-(Benzyloxy)-2-methoxy-3-(prop-2-en-1-yl)benzene can be compared with similar compounds such as:
1-Methoxy-4-(prop-2-yn-1-yloxy)benzene: This compound has a similar structure but with a prop-2-yn-1-yloxy group instead of a prop-2-en-1-yl group.
1-(Benzyloxy)-4-(prop-2-en-1-yl)benzene:
The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and versatility in various applications .
Properties
CAS No. |
138677-55-1 |
|---|---|
Molecular Formula |
C17H18O2 |
Molecular Weight |
254.32 g/mol |
IUPAC Name |
2-methoxy-1-phenylmethoxy-3-prop-2-enylbenzene |
InChI |
InChI=1S/C17H18O2/c1-3-8-15-11-7-12-16(17(15)18-2)19-13-14-9-5-4-6-10-14/h3-7,9-12H,1,8,13H2,2H3 |
InChI Key |
GHCLAVBSIINEFG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=C1OCC2=CC=CC=C2)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-[(1,1,2,2-Tetrafluoroethoxy)methyl]nonadecane](/img/structure/B14269123.png)
![3-{Dimethyl[(propan-2-yl)oxy]silyl}propan-1-amine](/img/structure/B14269135.png)
![1-Benzyl-2-[(benzyloxy)methyl]piperidine](/img/structure/B14269137.png)
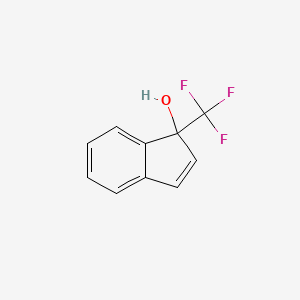
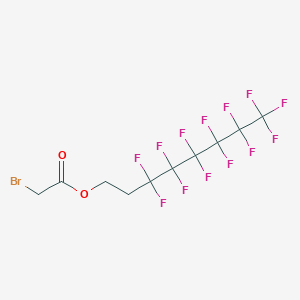

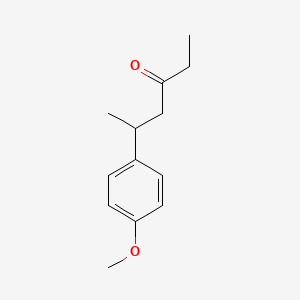
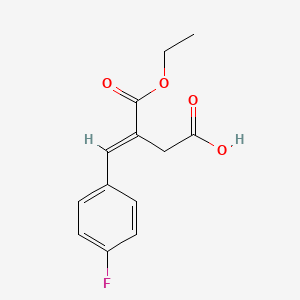
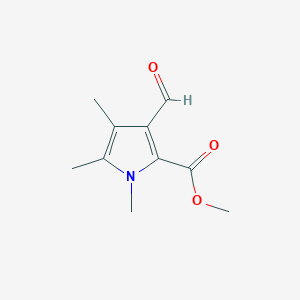
![1-[(Benzyloxy)methyl]-6-chloropyrimidine-2,4(1H,3H)-dione](/img/structure/B14269175.png)
![1H-Isoindole-1,3(2H)-dione, 2-[2-(hydroxymethyl)-2-propenyl]-](/img/structure/B14269180.png)
![4-{2-[2-(Dimethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium iodide](/img/structure/B14269190.png)
